molecular formula C20H40N2 B093696 2-Heptadecyl-2-imidazoline CAS No. 105-28-2

2-Heptadecyl-2-imidazoline

Cat. No. B093696
M. Wt: 308.5 g/mol
InChI Key: NCVGSSQICKMAIA-UHFFFAOYSA-N
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Patent
US05380899

Procedure details

In a 500 ml SUS 316L stainless steel autoclave were charged 60 g of ethylene diamine, 267 g of stearonitrile and 2.5 g of titanium tetraisopropoxide. After addition of 1 g of water, the mixture was heated up to 210° C. with stirring and maintained at that temperature for 4 hours while removing ammonia produced in situ to maintain the pressure within the autoclave at 8-9 kg/cm2G. The resulting mixture was then subjected to vacuum distillation at 0.6 mmHg and at 230°-235° C. to obtain 267 g of 2-heptadecyl-2-imidazoline with a yield of 86%.
[Compound]
Name
316L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
267 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].[C:5](#N)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]>CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4].O>[CH2:21]([C:22]1[NH:3][CH2:2][CH2:1][N:4]=1)[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH3:5] |f:2.3.4.5.6|

Inputs

Step One
Name
316L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
60 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
267 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)#N
Name
Quantity
2.5 g
Type
catalyst
Smiles
CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
while removing ammonia
CUSTOM
Type
CUSTOM
Details
produced in situ
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the pressure within the autoclave at 8-9 kg/cm2G
DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was then subjected to vacuum distillation at 0.6 mmHg and at 230°-235° C.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCC)C=1NCCN1
Measurements
Type Value Analysis
AMOUNT: MASS 267 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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